![molecular formula C23H21N3O5S2 B2761156 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide CAS No. 865160-59-4](/img/structure/B2761156.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide
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Overview
Description
The compound contains several functional groups including a methoxyethyl group, a sulfamoyl group, a benzothiazole group, and a phenoxybenzamide group. These groups could potentially contribute to the compound’s physical and chemical properties, as well as its reactivity .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For instance, benzothiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfamoyl group might undergo hydrolysis under acidic or basic conditions. The benzothiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Anti-Microbial and Anti-Biofilm Properties
This compound has been studied for its potential in treating infections caused by Staphylococcus aureus , including strains resistant to penicillin and methicillin . It exhibits anti-microbial and anti-biofilm activities, which are crucial in combating bacterial resistance and biofilm-associated infections.
Solvent-Dependent Reactions
Research has explored the solvent-dependent regio- and stereo-selective reactions involving derivatives of this compound . This is important for chemical synthesis processes where the control of reaction pathways is necessary for producing desired products.
Thermodynamic Properties and Intermolecular Interactions
The compound’s analogs have been used to investigate the thermodynamic properties and intermolecular interactions in novel ionic liquid systems . Such studies can lead to the development of new materials with specific thermal and physical properties for various industrial applications.
Enzymatic Synthesis of Modified Nucleic Acids
A derivative of this compound has been implicated in the enzymatic synthesis of 2’-modified nucleic acids, which are significant in the development of nucleic-acid-based therapeutics . This application is particularly relevant for the creation of new drugs and biomolecules with enhanced stability and efficacy.
Oxidative Dehydrogenative Coupling
The compound has been associated with promoting intramolecular acceptorless dehydrogenative coupling reactions . This application is vital for organic synthesis, where such reactions can lead to the efficient production of complex molecules without the need for external initiators or catalysts.
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-30-14-13-26-20-12-11-19(33(24,28)29)15-21(20)32-23(26)25-22(27)16-7-9-18(10-8-16)31-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRDDAWWPVFNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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